molecular formula C13H18N2O3 B2431558 (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate CAS No. 1881275-91-7

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Cat. No. B2431558
CAS RN: 1881275-91-7
M. Wt: 250.298
InChI Key: JLHGVBVBEFSEEY-LBPRGKRZSA-N
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Description

“tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C10H20N2O3 . It’s commonly used as a starting material in the preparation of morpholines .


Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols and their derivatives. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate” is represented by the InChI code 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 .


Chemical Reactions Analysis

The synthesis of morpholines from simple amino diols can be achieved by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate” is 216.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate plays a significant role in the synthesis of heterocyclic compounds. Kuznetsov et al. (2007) demonstrated its use in synthesizing pyrido[3,4-d]pyrimidines, which are valuable in medicinal chemistry (Kuznetsov, Nam, & Chapyshev, 2007).

Polymer and Material Science

This compound is also instrumental in the field of polymer and material science. Veld, Dijkstra, & Feijen (1992) explored its application in creating biodegradable polyesteramides with pendant functional groups, highlighting its potential in developing new materials (Veld, Dijkstra, & Feijen, 1992).

Enantioselective Synthesis

In the realm of enantioselective synthesis, Fish et al. (2009) utilized it for the preparation of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which are crucial for developing reboxetine analogs. This demonstrates the compound's significance in stereoselective chemical reactions (Fish et al., 2009).

Synthesis of Novel Organic Molecules

King and Martin (1991) described the synthesis of novel 2-morpholine carboxylic acid derivatives using (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, highlighting its utility in organic synthesis (King & Martin, 1991).

Aminomethylation Reactions

Mondal, Samanta, Singsardar, & Hajra (2017) studied its application in aminomethylation reactions involving imidazoheterocycles with morpholine, adding to the repertoire of organic synthesis techniques (Mondal, Samanta, Singsardar, & Hajra, 2017).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it’s toxic if swallowed. The precautionary statements include P301+P310, which advise to call a poison center or doctor if swallowed .

Future Directions

As for future directions, the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined by Kerrigan . This approach could potentially be applied to the synthesis of “(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate”.

properties

IUPAC Name

benzyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHGVBVBEFSEEY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

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